1,2-Didehydro-3,11-epoxycrinan
Description
1,2-Didehydro-3,11-epoxycrinan is a crinan alkaloid derivative characterized by a bicyclic crinan skeleton (a fused 6/5 ring system) with a conjugated double bond at positions 1 and 2 (1,2-didehydro) and an epoxy group bridging carbons 3 and 11. The epoxy functional group introduces significant chemical reactivity and stereochemical complexity.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(15S,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene |
InChI |
InChI=1S/C16H15NO3/c1-2-16-11-5-13-12(18-8-19-13)3-9(11)6-17-7-15(16)20-10(1)4-14(16)17/h1-3,5,10,14-15H,4,6-8H2/t10-,14+,15+,16?/m1/s1 |
InChI Key |
QMGIUGSXVRJVRE-KFMVOITCSA-N |
Isomeric SMILES |
C1[C@H]2C=CC34[C@H]1N(C[C@@H]3O2)CC5=CC6=C(C=C45)OCO6 |
Canonical SMILES |
C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6 |
Synonyms |
apohaemanthamine apohemanthamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Inferred due to lack of direct data for this compound.
*Estimated based on analogs with similar frameworks.
Structural Differences and Implications
- Epoxy vs. Methoxy/Hydroxyl Groups: The 3,11-epoxy group in the target compound contrasts with methoxy (e.g., Buphanidrine) or hydroxyl (e.g., (−)-Ambelline) substituents in analogs.
- Stereochemical Complexity : (−)-Ambelline has four defined stereocenters, while Buphanidrine and Erythrinan derivatives exhibit stereospecific configurations (e.g., 3α,11R). The epoxy group in this compound likely introduces additional stereochemical constraints .
Physicochemical Properties
- Molecular Weight and Solubility: The molecular weight of this compound is estimated to align with Buphanidrine (315 g/mol) or (−)-Ambelline (331 g/mol).
- Thermal Stability : Buphanidrine’s melting point (88–89°C) suggests moderate stability, while the epoxy derivative’s stability may depend on ring strain and substituent interactions .
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